Cas no 180724-68-9 (L-Proline, 3-methyl-,methyl ester, (3S)-)

L-Proline, 3-methyl-, methyl ester, (3S)- is a chiral proline derivative characterized by its methylated pyrrolidine ring and ester functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its stereospecificity and potential as a building block for peptidomimetics and asymmetric catalysis. The methyl ester group enhances solubility in organic solvents, facilitating its use in coupling reactions, while the 3-methyl substitution influences conformational rigidity, which can be leveraged in stereocontrol applications. Its defined (3S)-configuration ensures consistency in chiral synthesis. This derivative is particularly valuable for designing constrained peptides and modifying bioactive molecules with improved metabolic stability.
L-Proline, 3-methyl-,methyl ester, (3S)- structure
180724-68-9 structure
Product Name:L-Proline, 3-methyl-,methyl ester, (3S)-
CAS No:180724-68-9
MF:C7H13NO2
MW:143.183622121811
MDL:MFCD19225539
CID:113515
PubChem ID:45089993
Update Time:2025-06-09

L-Proline, 3-methyl-,methyl ester, (3S)- Chemical and Physical Properties

Names and Identifiers

    • L-Proline, 3-methyl-,methyl ester, (3S)-
    • L-Proline, 3-methyl-, methyl ester, trans- (9CI)
    • (2S,3S)-3-Methyl-pyrrolidine-2-carboxylic acid methyl ester
    • methyl (3S)-3-methyl-L-prolinate
    • OBTGJTFLRUWIMG-WDSKDSINSA-N
    • SCHEMBL2428831
    • 180724-68-9
    • (2s,3s)-methyl 3-methylpyrrolidine-2-carboxylate
    • AKOS006381075
    • METHYL (2S,3S)-3-METHYLPYRROLIDINE-2-CARBOXYLATE
    • MDL: MFCD19225539
    • Inchi: 1S/C7H13NO2/c1-5-3-4-8-6(5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1
    • InChI Key: OBTGJTFLRUWIMG-WDSKDSINSA-N
    • SMILES: O(C)C([C@@H]1[C@@H](C)CCN1)=O

Computed Properties

  • Exact Mass: 143.094628657g/mol
  • Monoisotopic Mass: 143.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 38.3Ų

L-Proline, 3-methyl-,methyl ester, (3S)- Pricemore >>

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Additional information on L-Proline, 3-methyl-,methyl ester, (3S)-

L-Proline, 3-methyl-,methyl ester, (3S)-: A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Compound with the CAS number 180724-68-9, specifically L-Proline, 3-methyl-,methyl ester, (3S), represents a fascinating molecule in the realm of chemical and pharmaceutical research. This compound, characterized by its unique stereochemistry and functional groups, has garnered significant attention due to its potential applications in drug development and biochemical studies. The (3S) configuration of the molecule underscores its significance in the field of stereochemistry, where the spatial arrangement of atoms can profoundly influence biological activity.

The structural framework of L-Proline, 3-methyl-,methyl ester, (3S) consists of a proline backbone with modifications at the third carbon position. This modification introduces a methyl group and an ester group, which can significantly alter the compound's physicochemical properties and biological interactions. The presence of the (3S) configuration further adds to its complexity, making it a subject of interest for researchers exploring chirality in pharmaceuticals.

In recent years, there has been a surge in research focused on chiral compounds due to their enhanced specificity and efficacy in biological systems. The stereochemistry of L-Proline, 3-methyl-,methyl ester, (3S) makes it an attractive candidate for studying the impact of molecular geometry on drug-target interactions. For instance, studies have shown that enantiomerically pure compounds often exhibit more predictable and potent pharmacological effects compared to their racemic counterparts.

The synthesis of L-Proline, 3-methyl-,methyl ester, (3S) is another area of active investigation. Advanced synthetic methodologies have enabled researchers to produce this compound with high enantiomeric purity, which is crucial for its application in pharmaceuticals. Techniques such as asymmetric hydrogenation and enzymatic resolution have been particularly useful in achieving the desired stereochemical configuration. These advancements not only enhance the yield but also improve the overall quality of the compound.

Beyond its synthetic significance, L-Proline, 3-methyl-,methyl ester, (3S) has shown promise in various therapeutic applications. Its structural features make it a potential building block for designing novel drugs targeting specific biological pathways. For example, proline derivatives have been explored as inhibitors of enzymes involved in cancer metabolism. The methyl and ester groups introduce additional functional handles that can be further modified to enhance binding affinity and selectivity.

Recent studies have also highlighted the role of proline-based compounds in peptide mimetics. Peptides are essential biomolecules involved in numerous physiological processes, but their use as therapeutics is often limited by issues such as poor stability and immunogenicity. Proline derivatives offer a way to overcome these limitations by providing stable scaffolds that mimic peptide structures while maintaining bioactivity. The compound L-Proline, 3-methyl-,methyl ester, (3S), with its unique configuration, could serve as a valuable intermediate in developing such peptide mimetics.

The impact of molecular chirality on drug efficacy is another critical aspect that has been extensively studied. The (3S) configuration of L-Proline, 3-methyl-,methyl ester, (3S) plays a pivotal role in determining its interaction with biological targets. Enantiomers can exhibit vastly different pharmacological profiles due to their distinct spatial arrangements. This phenomenon underscores the importance of developing enantiomerically pure compounds for therapeutic use. Researchers are continually exploring new methods to achieve this level of purity, ensuring that the desired pharmacological effects are realized without unintended side effects.

In conclusion, L-Proline, 3-methyl-,methyl ester, (3S), with its CAS number 180724-68-9, represents a significant advancement in chemical and pharmaceutical research. Its unique structural features and stereochemistry make it a versatile compound with potential applications in drug development and biochemical studies. As research continues to uncover new therapeutic possibilities, compounds like this are poised to play a crucial role in shaping the future of medicine.

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